Synthesis Pathways and Characterization of Posaconazole Degradation Products
Synthesis Pathways and Characterization of Posaconazole Degradation Products
Executive Summary
Posaconazole is a broad-spectrum, second-generation triazole antifungal agent utilized for severe systemic infections. As a Biopharmaceutics Classification System (BCS) Class II compound, its formulation and active pharmaceutical ingredient (API) stability are critical to ensuring bioavailability and preventing toxicity[]. While posaconazole demonstrates robust stability against thermal and photolytic stress, it is highly susceptible to oxidative degradation and specific acid-catalyzed hydrolytic pathways during synthesis[2][3].
This whitepaper provides an in-depth mechanistic analysis of posaconazole's degradation pathways. We detail the structural vulnerabilities of the piperazine moiety under oxidative stress, the formation of the critical process-related impurity deshydroxy posaconazole under acidic conditions, and provide validated experimental protocols for synthesizing and characterizing these degradants.
Mechanistic Pathways of Oxidative Degradation
Forced degradation studies consistently identify oxidation as the primary degradation vulnerability of posaconazole[2][4]. The degradation chemistry is localized predominantly at the electron-rich piperazine ring situated near the center of the molecule[5][6].
Piperazine Ring Cleavage and Formylation
The oxidative degradation of posaconazole follows second-order kinetics and is initiated by the abstraction of electrons from the piperazine nitrogen atoms[2].
-
Initial Oxidation : Exposure to atmospheric oxygen or peroxides yields a complex mixture of early-stage oxidation products.
-
Formylation : Further oxidation leads to the cleavage of the piperazine ring, forming an
-diformyl diamine intermediate (Degradant B)[7]. -
Deformylation : Subsequent deformylation produces a degradant retaining one
-formyl group and one secondary amine (Degradant C, characterized by an of 717)[2][7]. -
Fragmentation : High-Resolution Tandem Mass Spectrometry (HR/MS/MS) reveals that the breakdown of the central piperazine ring generates highly abundant fragment ions at
441 and 317[7].
Novel Ring Contraction to Imidazoline
Beyond simple cleavage, advanced structural characterization using 2D NMR (including covariance calculated HSQC-1,1-ADEQUATE) and MS/MS has identified a novel degradation pathway[6]. A 6-electron oxidation of the piperazine ring forms a reactive intermediate. Through internal aminolysis, the piperazine ring opens and subsequently undergoes ring closure to form a contracted 1,4-benzodiazepine or imidazoline derivative[5][8].
Figure 1: Oxidative degradation pathway of Posaconazole targeting the piperazine ring.
HR/MS/MS Characterization of Oxidative Degradants
To facilitate impurity profiling, the quantitative and qualitative MS data for oxidative degradants are summarized below. The exact mass data ensures confident structural assignment of the unknowns[7].
| Ion Type | Structural Assignment / Causality | |
| Parent API | 701.3 | Posaconazole |
| Degradant | 733.0 | Oxidative product (Addition of two oxygen equivalents)[2] |
| Degradant C | 717.0 | Deformylated product (One |
| Fragment | 441.0 | Breakdown of the center piperazine ring[7] |
| Fragment | 372.0 | Loss of the triazole group ( |
| Fragment | 317.0 | Breakdown of the center piperazine ring (opposite hemisphere)[7] |
| Fragment | 299.0 | Loss of water ( |
Process-Related Impurities: Synthesis of Deshydroxy Posaconazole
While posaconazole is generally stable to neutral hydrolysis, it is highly sensitive to acidic environments during its synthesis[9]. According to ICH guidelines (Q3A/Q3B), impurities forming at
Deshydroxy posaconazole is identified as a critical process-related impurity. It is generated during the final stages of API synthesis, specifically during the debenzylation reaction under acidic hydrogenation conditions (e.g., using HCl, formic acid, or methanesulfonic acid)[10]. The acidic environment protonates the hydroxyl group on the pentan-3-yl side chain, converting it into an excellent leaving group, which is subsequently lost via dehydroxylation under pressure.
Targeted Synthesis Workflow for Deshydroxy Posaconazole
To utilize deshydroxy posaconazole as an analytical reference standard, it must be independently synthesized. The validated synthetic route is detailed below[11]:
-
Reduction : 3-Pentanone is reduced using sodium borohydride (
) to yield 3-pentanol. -
Tosylation : The 3-pentanol is reacted with
-toluenesulfonyl chloride ( -TsCl) in the presence of a base to generate the corresponding tosyl derivative. -
Alkylation : The tosyl derivative is reacted with a methoxy triazole intermediate to afford a triazole-alkylated derivative.
-
Demethylation : The intermediate is demethylated using aqueous hydrobromic acid (HBr) to yield a reactive phenolic compound.
-
Final Coupling : The phenolic compound is reacted with a secondary tosylated intermediate under basic conditions to afford the final deshydroxy posaconazole impurity.
Figure 2: Step-by-step synthetic workflow for the process impurity Deshydroxy Posaconazole.
Validated Experimental Protocols
To ensure self-validating systems for quality control and stability-indicating assays, the following forced degradation protocols are standardized based on literature precedent[4][9].
Protocol A: Oxidative Forced Degradation
Purpose: To generate and isolate piperazine-cleaved degradants.
-
Preparation : Accurately weigh posaconazole API and dissolve in HPLC-grade methanol to achieve a stock concentration of
[4]. -
Stress Application : Transfer
of the stock solution into a volumetric flask. Add Hydrogen Peroxide ( ) solution to the mark[4]. -
Incubation : Store the flask in the dark at room temperature for exactly 10 days to prevent concurrent photolytic degradation[4].
-
Quenching & Dilution : Extract an aliquot and dilute with methanol to a final theoretical concentration of
[4]. -
Analysis : Inject into an isocratic RP-HPLC system (Methanol:Water 75:25 v/v,
). Monitor at . The primary oxidative degradant will elute significantly earlier than the API (e.g., API at , degradant at )[4].
Protocol B: Acidic Hydrolysis Stress Testing
Purpose: To evaluate susceptibility to dehydroxylation and acidic cleavage.
-
Preparation : Prepare a
posaconazole solution in methanol[4]. -
Stress Application : Transfer
into a volumetric flask and make up the volume with HCl (for mild degradation) or HCl (for accelerated stress)[4][9]. -
Incubation : For mild degradation, keep at room temperature for 10 days[4]. For accelerated stress, heat the solution at
for 1 hour[9]. -
Neutralization (Critical Step) : To halt the degradation and protect the HPLC column, neutralize the aliquot with an equivalent molarity of NaOH before dilution[4][9].
-
Analysis : Dilute to
with methanol and analyze via HPLC. Expect approximately degradation depending on the normality of the acid used[4][9].
References
-
Stability study and oxidative degradation kinetics of posaconazole. ResearchGate. Available at:[Link]
-
Posaconazole Accord - European Medicines Agency (EMA). Europa.eu. Available at:[Link]
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. Available at:[Link]
-
Synthesis and Characterization of Deshydroxy Posaconazole. Longdom Publishing. Available at:[Link]
-
Synthesis and Characterization of Deshydroxy Posaconazole. Asian Journal of Organic & Medicinal Chemistry. Available at:[Link]
-
Stability-Indicating HPLC Method for Posaconazole Bulk Assay. PMC. Available at:[Link]
-
Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. Impactfactor.org. Available at:[Link]
-
Structural characterization of a novel degradant of the antifungal agent posaconazole. NIH.gov. Available at:[Link]
-
Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ACS Publications. Available at:[Link]
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